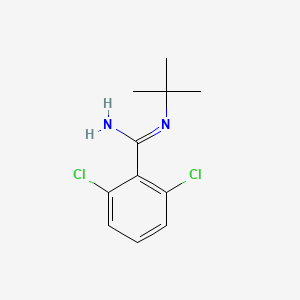
4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an indole core, a piperazine ring, and a pyridine moiety, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid typically involves multiple steps, including the formation of the indole core, the introduction of the piperazine ring, and the attachment of the pyridine moiety. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and chloroform. The reaction conditions often involve refluxing, heating, and the use of catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and chloroform. Reaction conditions may vary, but they often involve controlled temperatures, specific pH levels, and the use of catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Aplicaciones Científicas De Investigación
4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to inhibit specific enzymes or pathways involved in disease processes.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions can include signal transduction, gene expression, and metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-((3-(carboxy(4-(2-(pyridin-4-yl)ethyl)piperazin-1-yl)methyl)-1H-indol-5-yl)amino)-4-oxobutanoic acid include:
- 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines
- Pyrazoline derivatives such as 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups and structural features. This uniqueness allows it to interact with a diverse range of molecular targets and participate in various chemical reactions, making it a valuable compound for scientific research and industrial applications .
Propiedades
Número CAS |
1214645-15-4 |
|---|---|
Fórmula molecular |
C25H29N5O5 |
Peso molecular |
479.5 g/mol |
Nombre IUPAC |
4-[[3-[carboxy-[4-(2-pyridin-4-ylethyl)piperazin-1-yl]methyl]-1H-indol-5-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H29N5O5/c31-22(3-4-23(32)33)28-18-1-2-21-19(15-18)20(16-27-21)24(25(34)35)30-13-11-29(12-14-30)10-7-17-5-8-26-9-6-17/h1-2,5-6,8-9,15-16,24,27H,3-4,7,10-14H2,(H,28,31)(H,32,33)(H,34,35) |
Clave InChI |
JBNZKGRQWBWHMB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCC2=CC=NC=C2)C(C3=CNC4=C3C=C(C=C4)NC(=O)CCC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


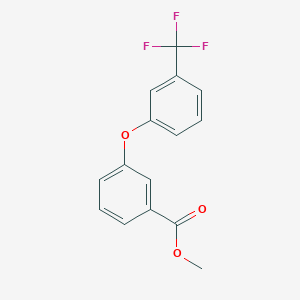
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-4-nitrobenzamide](/img/structure/B14134922.png)
![Methyl 1-[4-(4-methoxyphenyl)-2-thiazolyl]-5-methyl-1H-pyrazole-3-carboxylate](/img/structure/B14134931.png)
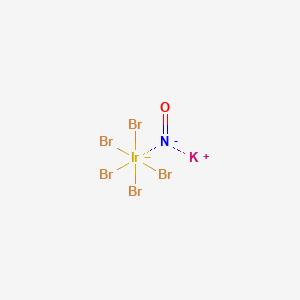
![N-(2-bromo-4,5-dimethylphenyl)-2-{4-[(E)-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenoxy}acetamide](/img/structure/B14134940.png)

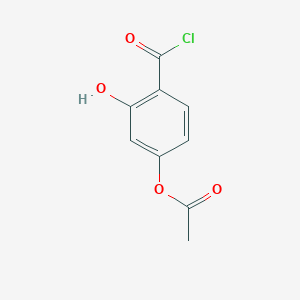

![3-[4-(cyclohexylmethyl)piperazin-1-yl]-1H-1,2,4-triazol-5-amine](/img/structure/B14134972.png)
![Methyl [2-(diethylamino)ethoxy]acetate](/img/structure/B14134987.png)
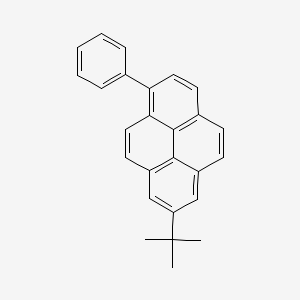
![Diethyl [(3-chloro-4-hydroxyphenyl)methyl]propanedioate](/img/structure/B14135003.png)
